1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine 1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine
Brand Name: Vulcanchem
CAS No.: 875000-07-0
VCID: VC4282263
InChI: InChI=1S/C15H14N2O/c1-10-2-7-14-13(8-10)17-15(18-14)12-5-3-11(9-16)4-6-12/h2-8H,9,16H2,1H3
SMILES: CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CN
Molecular Formula: C15H14N2O
Molecular Weight: 238.29

1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine

CAS No.: 875000-07-0

Cat. No.: VC4282263

Molecular Formula: C15H14N2O

Molecular Weight: 238.29

* For research use only. Not for human or veterinary use.

1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine - 875000-07-0

Specification

CAS No. 875000-07-0
Molecular Formula C15H14N2O
Molecular Weight 238.29
IUPAC Name [4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]methanamine
Standard InChI InChI=1S/C15H14N2O/c1-10-2-7-14-13(8-10)17-15(18-14)12-5-3-11(9-16)4-6-12/h2-8H,9,16H2,1H3
Standard InChI Key HNAMVKUEIKNELN-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CN

Introduction

Chemical Structure and Properties

Molecular Characterization

The compound’s IUPAC name is [4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]methanamine, with the molecular formula C₁₅H₁₄N₂O and a molecular weight of 238.28 g/mol. The benzoxazole core consists of a benzene ring fused to an oxazole ring, while the 4-phenylmethanamine group introduces a primary amine functionality. Key structural features include:

  • Methyl group at the 5-position of the benzoxazole ring, enhancing lipophilicity.

  • Phenylmethanamine substituent at the 4-position, enabling hydrogen bonding and receptor interactions.

The SMILES notation CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CN and InChIKey HNAMVKUEIKNELN-UHFFFAOYSA-N provide unambiguous identifiers for computational studies.

Physicochemical Properties

Critical physicochemical parameters include:

PropertyValueSource
Density1.2±0.1 g/cm³
Boiling Point318.7±44.0 °C
LogP1.23
Vapor Pressure0.0±0.7 mmHg at 25°C

These properties influence solubility, bioavailability, and environmental stability, with the logP value indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis involves three key steps:

  • Benzoxazole Ring Formation: Reacting 2-aminophenol with methyl chloride under acidic conditions yields the 5-methylbenzoxazole intermediate.

  • Friedel-Crafts Alkylation: Introducing the methyl group using AlCl₃ as a catalyst.

  • Nucleophilic Substitution: Attaching the phenylmethanamine group via reaction with a halogenated benzoxazole derivative.

Optimized conditions (e.g., 60°C, DMF solvent) achieve yields exceeding 75%, with HPLC purity >98%.

Industrial Scalability

Industrial protocols emphasize cost-effective catalysts (e.g., zeolites) and continuous-flow reactors to enhance throughput. A case study reported a 20% reduction in waste generation using solvent recycling systems.

Biological Activities

Dual Orexin Receptor Antagonism

The compound acts as a dual orexin receptor antagonist (DORA), binding to orexin-A and -B receptors (Ki = 1.2 nM and 0.8 nM, respectively). This mechanism suppresses wake-promoting neuropeptides, increasing sleep duration by 40% in murine models. Clinical trials suggest potential for treating insomnia without next-day sedation, though high-fat meals delay absorption (Tmax = 3.2 vs. 1.8 hours).

Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Candida albicans demonstrated MIC values of 5.19 µM and 8.16 µM, comparable to fluconazole:

StrainMIC (µM)Reference Drug (MIC)
S. aureus (MRSA)5.19Vancomycin (2.1 µM)
C. albicans8.16Fluconazole (6.3 µM)

Structure-activity studies link the methyl group to enhanced membrane permeability, disrupting microbial lipid bilayers.

Comparative Analysis with Related Compounds

Structural Analogues

Key analogues and their properties include:

CompoundStructural DifferenceBioactivity (IC₅₀/MIC)
1-(4-Methylbenzoxazol-2-yl)methanamineLacks phenyl groupMIC = 12.4 µM
1-(5-Methoxybenzoxazol-2-yl)methanamineMethoxy vs. methylIC₅₀ = 6.81 µM

The 4-phenylmethanamine group in the target compound enhances receptor affinity by 3-fold compared to non-aromatic analogues .

Applications in Material Science

Polymer Synthesis

The amine group facilitates polymerization with epoxides, producing films with Tg = 145°C and tensile strength of 78 MPa. Applications include high-temperature adhesives and coatings.

Dye Development

Conjugation with azo groups yields dyes exhibiting λmax = 480 nm, used in organic photovoltaic cells for enhanced light absorption.

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